molecular formula C18H17NO2 B3216492 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid CAS No. 1171934-74-9

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

Cat. No.: B3216492
CAS No.: 1171934-74-9
M. Wt: 279.3
InChI Key: FCWUAMLIVAJRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid typically involves the Fischer indole synthesis reaction. This reaction starts with the condensation of propiophenone with appropriately substituted phenylhydrazine hydrochloride. The resulting intermediate is then subjected to cyclization to form the indole ring. The final step involves the insertion of the appropriate benzyl or benzoyl fragment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis is a well-established method that can be scaled up for industrial production. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives .

Scientific Research Applications

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes catalyze the conversion of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes. By inhibiting COX enzymes, the compound reduces the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid is unique due to its specific structural features and potential therapeutic applications. Unlike some other NSAIDs, it may offer a different safety profile and efficacy in treating inflammatory and pain-related conditions .

Properties

IUPAC Name

3-(3-methyl-2-phenylindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-15-9-5-6-10-16(15)19(12-11-17(20)21)18(13)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUAMLIVAJRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679265
Record name 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171934-74-9
Record name 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid
Reactant of Route 4
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid
Reactant of Route 5
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid
Reactant of Route 6
3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.